Cas no 908245-03-4 (Methyl 6-methylpiperidine-3-carboxylate)
Methyl 6-methylpiperidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 6-methylpiperidine-3-carboxylate
- 6-Methyl-3piperidinecarboxylic acid Methyl ester
- 6-methyl-3-piperidinecarboxylic acid methyl ester
- trans-Methyl 6-methylpiperidine-3-carboxylate
- Methyl 6-methylnipecotate
- AJUGGHOVBBTHCD-UHFFFAOYSA-N
- BCP25619
- Methyl 6-methylpiperidin-3-carboxylate
- AM807142
- AK103663
- Z5322
- ST24025457
- 6-Methyl-piperidine-3-carboxylic acid meth
- 6-Methyl-piperidine-3-carboxylic acid methyl ester
- AKOS016006318
- SB20886
- (3s,6s)-3-piperidinecarboxylic acid, 6-methyl-, methyl ester
- (3R,6S)-3-PIPERIDINECARBOXYLIC ACID, 6-METHYL-, METHYL ESTER
- SB30092
- DTXSID20655258
- 908245-03-4
- rel-(Methyl (3R,6S)-6-methylpiperidine-3-carboxylate)
- (3r,6r)-3-piperidinecarboxylic acid, 6-methyl-, methyl ester
- rel-(3R,6R)-6-Methylpiperidine-3-carboxylic acid methyl ester
- SB22048
- SB20883
- SB22047
- SB43024
- MFCD22665872
- SY096929
- SB22045
- A860697
- SCHEMBL599383
- SY297322
- SY025730
- Methyl6-methylpiperidine-3-carboxylate
- PB35041
- FT-0762553
- EN300-1069341
- MFCD13178893
- 1009376-91-3
- SB20885
- AS-46543
- methyl cis-2-methylpiperidine-5-carboxylate
- 1009376-88-8
- CS-W022880
- methyl (3RS,6RS)-6-methylpiperidine-3-carboxylate
- CS1674
- MFCD21648274
- rel-methyl (3R,6S)-6-methylpiperidine-3-carboxylate
- 1009376-78-6
- DB-023494
- DB-263961
-
- MDL: MFCD13178893
- Inchi: 1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
- InChI Key: AJUGGHOVBBTHCD-UHFFFAOYSA-N
- SMILES: O(C)C(C1CNC(C)CC1)=O
Computed Properties
- Exact Mass: 157.110278721g/mol
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
- XLogP3: 0.6
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 205.9±33.0 °C at 760 mmHg
- Flash Point: 78.3±25.4 °C
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
Methyl 6-methylpiperidine-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 6-methylpiperidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 229987-250mg |
Methyl 6-methylpiperidine-3-carboxylate |
908245-03-4 | 95% | 250mg |
£130.00 | 2022-02-28 | |
| Fluorochem | 229987-1g |
Methyl 6-methylpiperidine-3-carboxylate |
908245-03-4 | 95% | 1g |
£260.00 | 2022-02-28 | |
| Fluorochem | 229987-5g |
Methyl 6-methylpiperidine-3-carboxylate |
908245-03-4 | 95% | 5g |
£781.00 | 2022-02-28 | |
| Chemenu | CM180598-5g |
Methyl 6-methylpiperidine-3-carboxylate |
908245-03-4 | 95% | 5g |
$411 | 2021-08-05 | |
| Chemenu | CM180598-10g |
Methyl 6-methylpiperidine-3-carboxylate |
908245-03-4 | 95% | 10g |
$636 | 2021-08-05 | |
| TRC | M356100-50mg |
Methyl 6-methylpiperidine-3-carboxylate |
908245-03-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356100-100mg |
Methyl 6-methylpiperidine-3-carboxylate |
908245-03-4 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M356100-500mg |
Methyl 6-methylpiperidine-3-carboxylate |
908245-03-4 | 500mg |
$ 230.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M27880-1g |
Methyl 6-methylpiperidine-3-carboxylate |
908245-03-4 | 1g |
¥1436.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M27880-250mg |
Methyl 6-methylpiperidine-3-carboxylate |
908245-03-4 | 250mg |
¥586.0 | 2021-09-08 |
Methyl 6-methylpiperidine-3-carboxylate Suppliers
Methyl 6-methylpiperidine-3-carboxylate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Methyl 6-methylpiperidine-3-carboxylate
Methyl 6-methylpiperidine-3-carboxylate (CAS No. 908245-03-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-methylpiperidine-3-carboxylate, identified by its CAS number 908245-03-4, is a significant compound in the realm of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular disorders. Its unique structural features, including a piperidine ring substituted with a methyl group at the 6-position and a carboxylate ester at the 3-position, make it a versatile building block for drug development.
The utility of Methyl 6-methylpiperidine-3-carboxylate in medicinal chemistry has been increasingly recognized due to its role in constructing complex pharmacophores. Recent studies have highlighted its importance in the development of novel antipsychotic and anticonvulsant agents. The piperidine core is a common motif in many central nervous system (CNS) drugs, owing to its ability to interact favorably with biological targets such as neurotransmitter receptors. The presence of the ester group at the 3-position provides a handle for further functionalization, enabling chemists to tailor the molecule's properties for specific therapeutic applications.
In the context of drug discovery, the synthesis of Methyl 6-methylpiperidine-3-carboxylate has been optimized for efficiency and scalability. Modern synthetic approaches often involve multi-step organic transformations, leveraging catalytic methods to enhance yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the methyl group at the 6-position of the piperidine ring, while transesterification reactions facilitate the installation of the carboxylate ester moiety. These advancements in synthetic methodology have made it possible to produce this intermediate on a commercial scale, meeting the demands of pharmaceutical manufacturers.
One of the most compelling aspects of Methyl 6-methylpiperidine-3-carboxylate is its potential in addressing unmet medical needs. Current research is exploring its application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The piperidine scaffold is known to penetrate the blood-brain barrier effectively, which is essential for CNS drug delivery. Additionally, modifications to the molecule can fine-tune its pharmacokinetic properties, including solubility and metabolic stability. These attributes are critical for developing drugs that can be administered orally and maintain efficacy over prolonged periods.
The compound's significance extends beyond CNS disorders. Emerging evidence suggests that derivatives of Methyl 6-methylpiperidine-3-carboxylate may have applications in cardiovascular medicine. Piperidine-based molecules have shown promise in modulating ion channels and enzymes involved in heart function. By incorporating this intermediate into drug candidates, researchers aim to develop treatments for conditions such as hypertension and arrhythmias. The versatility of Methyl 6-methylpiperidine-3-carboxylate lies in its ability to serve as a platform for designing molecules with diverse therapeutic profiles.
In conclusion, Methyl 6-methylpiperidine-3-carboxylate (CAS No. 908245-03-4) represents a cornerstone in modern pharmaceutical synthesis. Its structural features and synthetic accessibility make it an invaluable asset for drug discovery efforts targeting neurological and cardiovascular diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further. The ongoing development of innovative synthetic strategies ensures that supplies of this intermediate will remain robust, supporting the next generation of therapeutics.
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